molecular formula C14H14ClN B1386698 1-(3'-Chloro-biphenyl-4-yl)-ethylamine CAS No. 1049118-63-9

1-(3'-Chloro-biphenyl-4-yl)-ethylamine

Cat. No.: B1386698
CAS No.: 1049118-63-9
M. Wt: 231.72 g/mol
InChI Key: ABMOZZKERFDBJV-UHFFFAOYSA-N
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Description

1-(3’-Chloro-biphenyl-4-yl)-ethylamine is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a chlorine atom at the 3’ position and an ethylamine group at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3’-Chloro-biphenyl-4-yl)-ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3’-chloro-biphenyl-4-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for 1-(3’-Chloro-biphenyl-4-yl)-ethylamine may involve large-scale synthesis using similar steps as described above but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3’-Chloro-biphenyl-4-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The chlorine atom can be reduced to form the corresponding biphenyl-4-yl-ethylamine.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of biphenyl-4-yl-ethylamine.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

1-(3’-Chloro-biphenyl-4-yl)-ethylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3’-Chloro-biphenyl-4-yl)-ethylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4’-Chloro-biphenyl-4-yl)-ethylamine
  • 1-(2’-Chloro-biphenyl-4-yl)-ethylamine
  • 1-(4’-Chloro-biphenyl-4-yl)-ethanone

Uniqueness

1-(3’-Chloro-biphenyl-4-yl)-ethylamine is unique due to the specific position of the chlorine atom and the ethylamine group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-10H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMOZZKERFDBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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